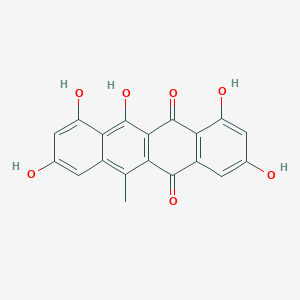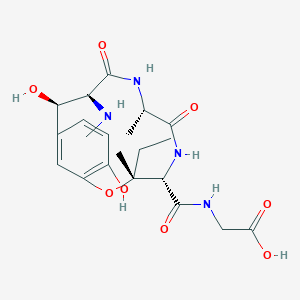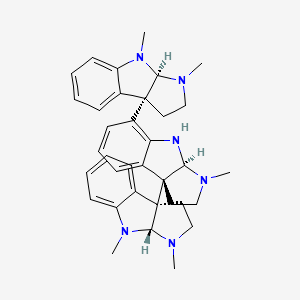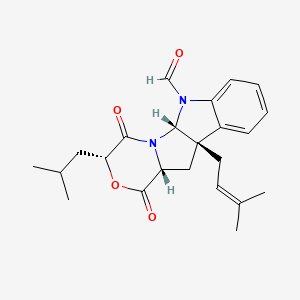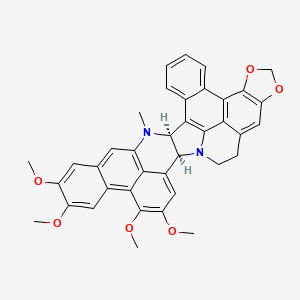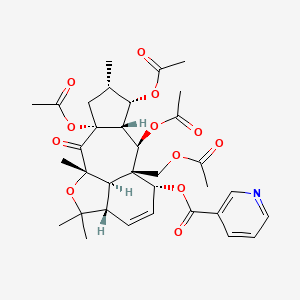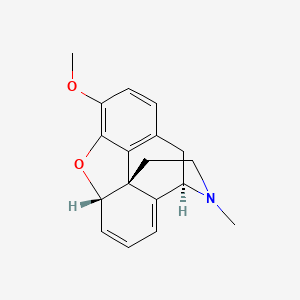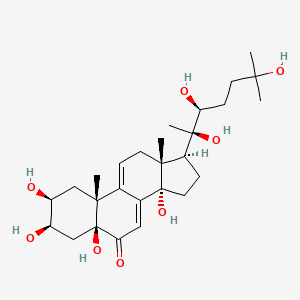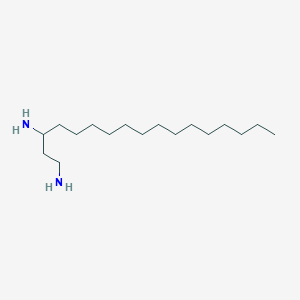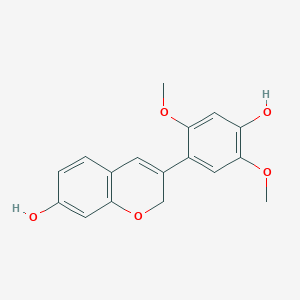
3-Fluoro-6-méthoxyquinoléine
Vue d'ensemble
Description
3-Fluoro-6-methoxyquinoline, also known as 3-Fluoro-6-methoxyquinoline, is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Fluoro-6-methoxyquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Fluoro-6-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-6-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Agents antimicrobiens
3-Fluoro-6-méthoxyquinoléine : a été utilisée dans la synthèse de nouveaux composés présentant une activité antimicrobienne puissante . Ces dérivés sont particulièrement efficaces en tant qu’inhibiteurs de la gyrase de l’ADN bactérien et de la topoisomérase IV, des enzymes essentielles à la réplication de l’ADN bactérien. La modification de la structure de la quinoléine avec un atome de fluor améliore la capacité du composé à interagir avec les enzymes bactériennes, ce qui pourrait conduire à de nouvelles classes d’antibiotiques.
Science des matériaux : Développement de capteurs
En science des matériaux, This compound sert de précurseur au développement de capteurs fluorescents . Ces capteurs sont conçus pour détecter les ions zinc et chlore, qui sont importants pour diverses applications industrielles et environnementales. La structure du composé permet son incorporation dans des matériaux de capteurs qui présentent une sensibilité et une sélectivité élevées.
Études biologiques : Inhibition enzymatique
La recherche biologique a bénéficié de l’utilisation de This compound dans l’étude de l’inhibition enzymatique . Les dérivés du composé ont montré qu’ils possédaient des propriétés antibactériennes significatives en inhibant les enzymes essentielles à la survie des bactéries. Cela a des implications pour la compréhension de la résistance bactérienne et le développement de nouvelles stratégies thérapeutiques.
Recherche environnementale : Synthèse d’antibiotiques
Les études environnementales ont mis à profit This compound dans la synthèse d’antibiotiques . Les dérivés halogénés du composé sont des éléments clés dans la création d’antibiotiques qui peuvent se dégrader dans l’environnement sans laisser de résidus nocifs, ce qui répond à la préoccupation croissante de la pollution par les antibiotiques.
Chimie analytique : Inhibiteurs de la polymérisation de la tubuline
En chimie analytique, This compound est utilisée dans la synthèse d’inhibiteurs de la polymérisation de la tubuline . Ces inhibiteurs sont essentiels pour la recherche sur le cancer, car ils peuvent arrêter la croissance des cellules cancéreuses en empêchant la formation de microtubules, qui sont nécessaires à la division cellulaire.
Utilisations industrielles : Composants de cristaux liquides
Dans l’industrie, This compound trouve une application dans la production de cristaux liquides . Les quinoléines fluorées, y compris ce composé, sont utilisées en raison de leurs propriétés optiques uniques, essentielles à la fabrication d’écrans et d’autres appareils électroniques.
Mécanisme D'action
Target of Action
3-Fluoro-6-methoxyquinoline is a synthetic compound that has been found to have antimicrobial properties . The primary targets of this compound are bacterial DNA gyrase and topoisomerase . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, 3-Fluoro-6-methoxyquinoline prevents bacterial growth and proliferation .
Mode of Action
3-Fluoro-6-methoxyquinoline interacts with its targets, DNA gyrase and topoisomerase, by binding to their active sites. This binding inhibits the enzymes’ ability to supercoil and relax DNA, processes that are crucial for DNA replication and transcription . As a result, the bacterial DNA becomes destabilized, leading to cell death .
Biochemical Pathways
It is known that the compound interferes with dna replication and transcription by inhibiting dna gyrase and topoisomerase . This disruption of DNA processes leads to bacterial cell death .
Pharmacokinetics
The compound’s lipophilicity and water solubility suggest that it may have good bioavailability
Result of Action
The inhibition of DNA gyrase and topoisomerase by 3-Fluoro-6-methoxyquinoline leads to the destabilization of bacterial DNA, preventing DNA replication and transcription . This results in the death of bacterial cells, demonstrating the compound’s antimicrobial effects .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Fluoro-6-methoxyquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial enzymes. It interacts with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By inhibiting these enzymes, 3-Fluoro-6-methoxyquinoline disrupts bacterial DNA processes, leading to cell death. This interaction is primarily due to the compound’s ability to bind to the enzyme-DNA complex, preventing the supercoiling and relaxation of DNA necessary for replication.
Cellular Effects
The effects of 3-Fluoro-6-methoxyquinoline on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA replication, leading to cell death. In mammalian cells, its impact is less pronounced but still significant. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Fluoro-6-methoxyquinoline has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 3-Fluoro-6-methoxyquinoline exerts its effects through several mechanisms. It binds to the bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme-DNA complex. Additionally, 3-Fluoro-6-methoxyquinoline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-6-methoxyquinoline change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other molecules. Long-term studies have shown that 3-Fluoro-6-methoxyquinoline can have lasting effects on cellular function, particularly in bacterial cells. In vitro studies have demonstrated that prolonged exposure to the compound can lead to the development of resistance in some bacterial strains .
Dosage Effects in Animal Models
The effects of 3-Fluoro-6-methoxyquinoline vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to mammalian cells . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired antimicrobial activity. Beyond this threshold, the risk of toxic effects increases.
Metabolic Pathways
3-Fluoro-6-methoxyquinoline is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism . The compound can also affect metabolic flux by inhibiting enzymes involved in key metabolic pathways, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, 3-Fluoro-6-methoxyquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its effects.
Subcellular Localization
The subcellular localization of 3-Fluoro-6-methoxyquinoline is crucial for its activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors or to the mitochondria to affect cellular metabolism. This localization is essential for the compound’s function and effectiveness in biochemical reactions.
Propriétés
IUPAC Name |
3-fluoro-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRFUDTXRWNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461883 | |
| Record name | 3-fluoro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426842-85-5 | |
| Record name | 3-fluoro-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-6-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-fluoro-6-methoxyquinoline in medicinal chemistry?
A1: 3-Fluoro-6-methoxyquinoline is a key building block for synthesizing antibiotics. Its halogenated derivatives, particularly those with substitutions at the 4-position, have shown promise in antimicrobial drug discovery. []
Q2: Can you describe a common synthetic route for 3-fluoro-6-methoxyquinoline?
A2: A widely used method involves a two-step process. First, p-anisidine reacts with 2-fluoromalonic acid in the presence of phosphorus oxychloride, producing 2,4-dichloro-3-fluoro-6-methoxyquinoline. This intermediate then undergoes hydrogenolysis to yield the desired 3-fluoro-6-methoxyquinoline. This method is considered facile and efficient for synthesizing this important compound. []
Q3: Has the synthesis of 3-fluoro-6-methoxyquinoline been scaled up for larger-scale production?
A3: Yes, research has focused on developing practical and scalable synthetic routes for 3-fluoro-6-methoxyquinoline. For example, a four-step process has been established to synthesize 4-bromo-3-fluoro-6-methoxyoquinoline and 3-fluoro-4-iodo-6-methoxyoquinoline starting from readily available 2,4-dichloro-3-fluoroquinoline. This method boasts impressive overall yields of 81–85%, making it suitable for large-scale production. []
Q4: What are the potential applications of 3-fluoro-6-methoxyquinoline derivatives in drug discovery?
A4: Research indicates that novel 3-fluoro-6-methoxyquinoline derivatives exhibit inhibitory activity against bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and are therefore attractive targets for developing new antibiotics. []
Q5: Where can I find more information about the large-scale production and further development of 3-fluoro-6-methoxyquinoline?
A5: Further details about the initial route scouting and final process development for multi-kilogram production of 3-fluoro-6-methoxyquinoline using p-anisidine and 2-fluoromalonic acid as starting materials can be found in dedicated research publications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
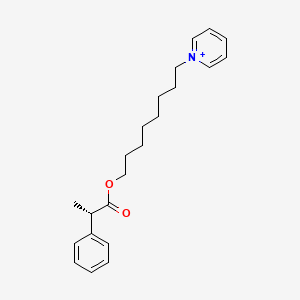
![[(2S,3R,4R,5R,6S)-6-[[(1S,3S,4R,5R,7S,9R,10S,11S,12R,14R,16S,28R,29S,30S,31R,33R,36R,37R,38R,39R,41R)-4,10,11,29,30,39-hexahydroxy-5,12,31-tris(hydroxymethyl)-37,38-bis[[(2S)-2-methylbutanoyl]oxy]-26-oxo-16-pentyl-2,6,8,13,15,27,32,34,40-nonaoxapentacyclo[34.3.1.13,7.09,14.028,33]hentetracontan-41-yl]oxy]-4-hydroxy-2-methyl-5-[(2S)-2-methylbutanoyl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B1245120.png)
![N-methyl-4-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]piperidine](/img/structure/B1245121.png)
